molecular formula C14H12O3 B146959 2-(4-Methylphenoxy)benzoic acid CAS No. 21905-69-1

2-(4-Methylphenoxy)benzoic acid

Cat. No. B146959
CAS RN: 21905-69-1
M. Wt: 228.24 g/mol
InChI Key: GRUODACYFFPYCV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related benzoic acid derivatives is well-documented. For instance, the synthesis of 4-[((E)-1-{2-hydroxy-5-[(E)-2-(aryl)-1-diazenyl]phenyl}methylidene)amino]benzoic acid involves the use of spectroscopic techniques such as NMR, UV-VIS, and IR to confirm the structures of the azo-benzoic acids and their precursors . Similarly, the synthesis of 2-hydroxy-4-methyl benzoic acid is achieved through a reaction involving acetone and ethyl formate, followed by identification using IR, MS, and 1H NMR . These methods could potentially be adapted for the synthesis of 2-(4-Methylphenoxy)benzoic acid.

Molecular Structure Analysis

The molecular structure and spectroscopic analysis of benzoic acid derivatives are crucial for understanding their properties. For example, the molecular structure, spectroscopic analysis, and first-order hyperpolarizability of 4-methoxy-2-methyl benzoic acid were studied using FT-IR, FT-Raman spectroscopy, and DFT calculations . These techniques could be applied to 2-(4-Methylphenoxy)benzoic acid to determine its molecular structure and electronic properties.

Chemical Reactions Analysis

The chemical behavior of benzoic acid derivatives in various reactions can provide insights into the reactivity of 2-(4-Methylphenoxy)benzoic acid. The synthesis of 4-((2-Thiophenecarboxylic acid hydrazide) methylene)benzoic acid, for example, involves intermolecular hydrogen bonding, which is a common feature in the reactivity of benzoic acid compounds . Understanding these reactions can help predict how 2-(4-Methylphenoxy)benzoic acid might behave under similar conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoic acid derivatives are influenced by their molecular structure. The study of 2- and 4-(methylthio)benzoic acid through powder X-ray diffraction and DFT studies reveals the impact of substituent position on the properties of the molecules, such as the HOMO-LUMO energy gap . These findings can be extrapolated to understand the physical and chemical properties of 2-(4-Methylphenoxy)benzoic acid, which may also be influenced by the position of its substituents.

Scientific Research Applications

Herbicide Degradation and Environmental Impact

Research has explored the degradation of phenoxyalkanoic acid herbicides in soil, focusing on compounds like 2-(4-chloro-2-methylphenoxy)propionic acid and dicamba, a benzoic acid derivative. These studies reveal significant insights into the enantiomerization and biologically mediated degradation processes in soil environments (Müller & Buser, 1997), (Buser & Müller, 1998).

Bioactive Compounds from Marine Fungi

Studies have isolated new phenyl ether derivatives, including compounds structurally similar to 2-(4-Methylphenoxy)benzoic acid, from the marine-derived fungus Aspergillus carneus. These compounds show potential in antioxidant activity and represent an emerging area of interest in marine biotechnology (Xu et al., 2017).

Synthesis in Liquid Crystal Technology

Research into the synthesis of liquid crystal intermediates, such as n-alkoxybiphenyl 4′ carbonyloxy benzoic acid, has implications for the development of ferroelectric and antiferroelectric liquid crystals. This area of study highlights the role of benzoic acid derivatives in advancing liquid crystal technologies (Qing, 2000).

Water Treatment Technologies

The treatment of herbicides like 2,4-D, mecoprop, and dicamba, which are related to benzoic acid derivatives, using membrane bioreactor technology is a significant research area. This technology offers an efficient method for breaking down toxic herbicides in water, thus improving water quality and safety (Ghoshdastidar & Tong, 2013).

Polyaniline Doping

Benzoic acid and its derivatives have been used as dopants for polyaniline, influencing its electrical properties. This research has implications for advanced materials science and electronics (Amarnath & Palaniappan, 2005).

Safety And Hazards

2-(4-Methylphenoxy)benzoic acid is associated with several hazards. It can cause skin irritation and serious eye damage . Prolonged or repeated exposure if inhaled can cause damage to organs, specifically the lungs . It is also harmful to aquatic life . Safety measures include not breathing dust/fume/gas/mist/vapors/spray and washing skin thoroughly after handling .

properties

IUPAC Name

2-(4-methylphenoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3/c1-10-6-8-11(9-7-10)17-13-5-3-2-4-12(13)14(15)16/h2-9H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRUODACYFFPYCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90342103
Record name 2-(4-Methylphenoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90342103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methylphenoxy)benzoic acid

CAS RN

21905-69-1
Record name 2-(4-Methylphenoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90342103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-Methylphenoxy)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 5.95 g of p-cresol and 7.83 g of 2-chlorobenzoic in 50 mL of dimethylformamide at 25° was added, in portions, 14.50 g of anhydrous potassium carbonate. The resulting mixture was heated to 80°, and 0.10 g of copper(I) iodide was added. The reaction mixture then was refluxed for 16 hours. While still hot the mixture was poured onto water-ice. The resulting suspension was filtered, and the filtrate was adjusted to pH 3.0 using aqueous hydrochloric acid. The precipitate was recovered by filtration. The crude solid was dissolved in an aqueous sodium hydroxide solution. This solution was acidified to pH 6.0 using hydrochloric acid, filtered, and then acidified to pH 3.0. Filtration provided 5.67 g of 2-(4-methylphenoxy)benzoic acid which was employed in the following reaction without further purification. NMR (200 MHz, CDCl3): δ8.15 (d of d, 1H); 7.42 (d of d of d, 1H); 7.23-7.12 (m, 3H); 6.97 (d, 2H); 6.80 (d, 1H); 2.37 (s, 3H).
Quantity
5.95 g
Type
reactant
Reaction Step One
Quantity
14.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.1 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
K Lu, S Long - IUCrData, 2023 - scripts.iucr.org
3-Methyl-2-(4-methyl­phen­oxy)benzoic acid Page 1 data reports IUCrData (2023). 8, x230600 https://doi.org/10.1107/S2414314623006004 1 of 2 3-Methyl-2-(4-methylphenoxy)benzoic …
Number of citations: 8 scripts.iucr.org
M Radovanovic - 1999 - vuir.vu.edu.au
A series of twenty two 2-phenoxybenzoic acids were prepared in various yields using two different methods. It was found that the method involving a modified Ullmann coupling of a …
Number of citations: 4 vuir.vu.edu.au
G Mazur, I Skiba‐Kurek, E Karczewska… - Chemical Biology & …, 2021 - Wiley Online Library
Ten new xanthone derivatives have been designed and synthesized for their potential antibacterial activity. All compounds have been screened against Staphylococcus epidermidis …
Number of citations: 2 onlinelibrary.wiley.com
M Pickert, W Frahm - Archiv der Pharmazie: An International …, 1998 - Wiley Online Library
A series of substituted xanthones was synthesized in order to prove the hypothesis that electron‐withdrawing substituents enhance the antimycobacterial activity of these compounds, …
Number of citations: 34 onlinelibrary.wiley.com
R Allred, R Salas, HP Chu - NASA CONFERENCE …, 1994 - books.google.com
There are no well-developed technologies for recycling composite materials other than grinding to produce fillers. New approaches are needed to reclaim these valuable resources. …
Number of citations: 8 books.google.com
RE AIIred, RM Salas - core.ac.uk
There are no well-developed technologies for recycling composite materials other than grinding to produce fillers. New approaches are needed to reclaim these valuable resources. …
Number of citations: 0 core.ac.uk
RE Allred, RM Salas… - … Available online: https …, 2011 - apps.dtic.mil
A noval low-temperature catalytic recycling process as been investigated for use in reclaiming plastics and composite materials. The plastics and composites were selected to be …
Number of citations: 3 apps.dtic.mil
JIG Cadogan, HS Hutchison, H McNab - Tetrahedron, 1992 - Elsevier
Flash vacuum pyrolysis of the allyl esters 2 (XO,S, CH 2 , CO) at 900C (10 −2 Torr) gives dibenzofurans, dibenzothiophenes, fluorenes, and fluorenones respectively as the major …
Number of citations: 28 www.sciencedirect.com
A Reiner - 2009 - edoc.unibas.ch
In the course of evolution, proteins, which are linear polymers of α-amino acids, have become the most versatile class of biomolecules, playing a central role in nearly all biological …
Number of citations: 3 edoc.unibas.ch
DJ Carini, JV Duncia, AL Johnson… - Journal of medicinal …, 1990 - ACS Publications
A series of compounds has been synthesized and demonstrated tobe antagonists of the angiotensin II (All) receptor. These compounds are structurally relatedto the jV-(…
Number of citations: 121 pubs.acs.org

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